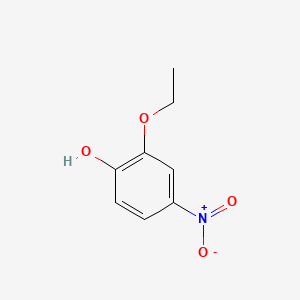

2-Ethoxy-4-nitrophenol

描述

Contextualization of Substituted Nitrophenol Chemistry within Specialized Research Fields

Substituted nitrophenols are characterized by a phenol (B47542) ring functionalized with at least one nitro group and other substituents. This structural motif imparts unique electronic and chemical properties, making them valuable in various specialized research fields. For instance, nitrophenols are pivotal intermediates in the synthesis of dyes, pigments, and pharmaceuticals. kajay-remedies.comcdc.gov Their derivatives are explored for applications in agrochemicals, such as pesticides and fungicides. kajay-remedies.com The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups on the aromatic ring makes them interesting subjects for studying reaction mechanisms, molecular interactions, and photophysical properties. mdpi.com In environmental science, the study of nitrophenols is crucial due to their presence as pollutants and their potential for bioremediation. mdpi.commdpi.com

Research Significance of 2-Ethoxy-4-nitrophenol within the Broader Scope of Aromatic Compounds

This compound, with its specific substitution pattern of an ethoxy group at the 2-position and a nitro group at the 4-position, holds particular significance. It serves as a key intermediate in the synthesis of more complex molecules. ontosight.ai A notable application is in the production of decoquinate, a coccidiostat used in veterinary medicine. researchgate.net The compound's structure, featuring a hydroxyl group, an ethoxy group, and a nitro group, allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. ontosight.ai Its unique electronic and structural features also make it a subject of interest in studies of reaction kinetics, catalysis, and the development of new synthetic methodologies.

Current State of Academic Inquiry and Research Gaps for the Chemical Compound

Current academic research on this compound primarily focuses on optimizing its synthesis and exploring its utility as a synthetic intermediate. researchgate.netscientific.net Studies have investigated different nitration methods to improve yield and reduce byproducts, with one study identifying ferric nitrate (B79036) as an optimal catalyst for the nitrification of 2-ethoxyphenol (B1204887) to produce this compound. researchgate.netscientific.net

However, several research gaps remain. While its role as an intermediate is established, a comprehensive exploration of its potential applications in other areas of chemical research is limited. There is a need for more in-depth studies on its photophysical properties, its potential as a ligand in coordination chemistry, and its biological activities beyond its role as a precursor. Furthermore, detailed mechanistic studies of its reactions could provide valuable insights for the broader field of aromatic chemistry.

Defined Scope and Advanced Research Objectives

The scope of this article is to provide a focused overview of the chemical compound this compound based on existing scientific literature. The primary objectives are to:

Detail the known chemical and physical properties of the compound.

Summarize established and optimized synthetic routes.

Highlight its current applications in advanced chemical research.

Identify areas where further research is needed to fully elucidate the potential of this compound.

This article aims to be a valuable resource for researchers interested in the synthesis and application of substituted nitrophenols, and specifically, this compound.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its handling, application, and the design of new synthetic pathways.

| Property | Value |

| Molecular Formula | C8H9NO4 |

| Molecular Weight | 183.16100 g/mol |

| Appearance | Yellowish crystalline solid |

| Melting Point | Approximately 50-53°C |

| Boiling Point | 342.6°C at 760 mmHg |

| Density | 1.306 g/cm³ |

| Flash Point | 161°C |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. |

| Refractive Index | 1.569 |

Data sourced from references ontosight.aichemsrc.com

Detailed Research Findings on the Synthesis of this compound

The synthesis of this compound is a critical aspect of its utility in research and industry. Various synthetic methods have been explored to optimize the yield and purity of the final product.

One common approach involves the nitration of 2-ethoxyphenol. A study focused on optimizing this process compared three different nitrification synthesis schemes. researchgate.netscientific.net The research concluded that using ferric nitrate as a catalyst for the nitration of 2-ethoxyphenol was the most effective method, resulting in a product yield of 55.48%. researchgate.netscientific.net This method was favored due to its reaction conditions, reaction time, and the quantity of byproducts. researchgate.netscientific.net

Another documented synthesis method involves the reaction of o-hydroxyphenylethyl ether with a dinitrogen pentoxide solution in 1,2-dichloroethane (B1671644). chemicalbook.com This procedure, conducted at a controlled temperature, reportedly achieved a high yield of 96.08% with a purity of 98.42% as determined by HPLC. chemicalbook.com

These findings highlight the ongoing efforts to develop efficient and high-yielding synthetic routes to this compound, a testament to its importance as a chemical intermediate.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-ethoxy-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHYKBDWFSOKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068215 | |

| Record name | Phenol, 2-ethoxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40130-25-4 | |

| Record name | 2-Ethoxy-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40130-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-ethoxy-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040130254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-ethoxy-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-ethoxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Complex Chemical Transformations of 2 Ethoxy 4 Nitrophenol

Advanced Synthetic Routes toward 2-Ethoxy-4-nitrophenol

The synthesis of this compound primarily relies on the electrophilic nitration of a phenolic precursor. The key challenge lies in controlling the regioselectivity and maximizing the yield of the desired product.

Optimized Nitration Strategies and Catalytic Systems for Phenolic Precursors

The direct nitration of 2-ethoxyphenol (B1204887) is the most common route to this compound. Research has focused on optimizing reaction conditions and exploring various catalytic systems to improve efficiency and selectivity.

One study systematically compared three different nitration schemes using 2-ethoxyphenol as the starting material. researchgate.netscientific.net The investigation evaluated reaction conditions, byproducts, yield, and post-treatment processes. scientific.net It was concluded that using ferric nitrate (B79036) as a catalyst provided the optimal outcome, achieving a yield of 55.48%. researchgate.netscientific.net Another highly efficient method involves using a solution of dinitrogen pentoxide (N₂O₅) in 1,2-dichloroethane (B1671644) at a controlled temperature of 0-35°C. This process can achieve a yield as high as 96.08% after a two-hour reaction. chemicalbook.com

The broader field of phenol (B47542) nitration offers a variety of catalytic systems that can be adapted for this synthesis. These systems are designed to enhance reaction rates and control the position of nitration under milder conditions than traditional mixed-acid methods. jmb.or.kr

Phase-Transfer Catalysis : In a liquid-liquid two-phase system, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can facilitate the nitration of phenols using dilute nitric acid. acs.org The catalyst is believed to play a dual role by extracting nitric acid into the organic phase and generating the active nitronium ion (NO₂⁺) in situ. acs.org

Enzymatic Catalysis : Biocatalysis presents a green alternative to conventional chemical reactions. jmb.or.kr Horseradish peroxidase (HRP) has been shown to efficiently catalyze the nitration of phenols in the presence of sodium nitrite (B80452) (NaNO₂) and hydrogen peroxide (H₂O₂) under mild pH and temperature conditions, which can reduce energy consumption and byproduct formation. jmb.or.kr

Heterogeneous Catalysis : Solid acid catalysts and supported reagents offer advantages in terms of recovery and reuse. researchgate.net Systems like montmorillonite (B579905) KSF clay combined with bismuth(III) nitrate have been used for nitrating phenolic compounds with 65% nitric acid, yielding good results. scribd.com Similarly, catalysts based on zirconium or hafnium oxychloride have been shown to be effective and reusable. acs.org

| Catalytic System | Nitrating Agent | Precursor | Key Findings | Reference |

|---|---|---|---|---|

| Ferric Nitrate | Not Specified | 2-Ethoxyphenol | Optimal catalyst in a comparative study, yielding 55.48% of this compound. | researchgate.netscientific.net |

| None (Stoichiometric) | Dinitrogen Pentoxide | 2-Ethoxyphenol | High yield (96.08%) achieved in 1,2-dichloroethane at 0-35°C. | chemicalbook.com |

| Tetrabutylammonium Bromide (TBAB) | Dilute Nitric Acid | Phenols | Effective phase-transfer catalyst for selective mononitration under mild conditions. | acs.org |

| Horseradish Peroxidase (HRP) | NaNO₂ / H₂O₂ | Phenols | Enzymatic nitration offers an environmentally friendly route with reduced byproducts. | jmb.or.kr |

| Montmorillonite KSF / Bi(NO₃)₃ | 65% Nitric Acid | Phenolic Compounds | Heterogeneous system that is easily recovered and reused. | scribd.com |

Investigations into Nucleophilic Aromatic Substitution (SNAr) Pathways for Related Compounds

While electrophilic nitration is common, Nucleophilic Aromatic Substitution (SNAr) represents an alternative strategy for constructing the this compound scaffold, typically by introducing the ether or hydroxyl groups onto a pre-nitrated aromatic ring. The SNAr mechanism is fundamentally different from electrophilic substitution; it involves the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com

The reaction requires the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to a suitable leaving group (e.g., a halide). jove.comrutgers.edu This positioning is critical as it allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance. jove.comlibretexts.org The reaction proceeds in two steps: addition of the nucleophile to form the stabilized carbanion, followed by the elimination of the leaving group to restore aromaticity. libretexts.org

For the synthesis of this compound, a hypothetical SNAr pathway could involve:

Starting with a dihalogenated nitrobenzene, such as 1,2-dichloro-4-nitrobenzene.

A sequential substitution reaction, first with sodium ethoxide to introduce the ethoxy group, followed by reaction with sodium hydroxide (B78521) to introduce the hydroxyl group.

Controlling the selectivity of such a sequence would be a significant challenge. However, the principles of SNAr are well-applied in the synthesis of related aryl ethers. For instance, aryl fluorides or chlorides substituted with nitro groups react with metal alkoxides at elevated temperatures to form aryl ethers. scientificupdate.com Recent studies have also explored using sustainable polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) in water to facilitate SNAr reactions under mild conditions. d-nb.info

Principles of Regioselective Synthesis and Stereochemical Control

Regioselectivity is a paramount concern in the synthesis of this compound via the nitration of 2-ethoxyphenol. Both the hydroxyl (-OH) and ethoxy (-OEt) groups are activating ortho-, para-directors. ncert.nic.in The hydroxyl group is generally the more powerful activating group. Therefore, electrophilic attack is favored at the positions ortho and para to the hydroxyl group (positions 4 and 6).

The desired product is the 4-nitro isomer. However, the reaction can also yield the 6-nitro isomer and potentially dinitrated products. The distribution of these isomers is governed by a combination of electronic effects, steric hindrance, and reaction conditions. dergipark.org.tr

Electronic Effects : The strong activating nature of the hydroxyl group directs the incoming electrophile primarily to the para position (position 4).

Steric Hindrance : The ethoxy group at position 2 can sterically hinder attack at the adjacent position 6, potentially favoring substitution at the less hindered position 4.

Reaction Conditions : The choice of nitrating agent and catalyst is crucial for controlling the ortho:para isomer ratio. dergipark.org.tr Using bulky nitrating agents or supported catalysts can increase the steric barrier at the ortho position, thus favoring the formation of the para product. dergipark.org.trresearchgate.net For example, studies on phenol nitration show that different solid acid catalysts or reagents like cerium (IV) ammonium (B1175870) nitrate can be used to selectively favor either ortho or para nitration. researchgate.netarkat-usa.org

Achieving a high yield of the single this compound isomer requires careful optimization to manage the competing directing effects and prevent over-nitration.

Derivatization and Functionalization Strategies of this compound Derivatives

The presence of three distinct functional moieties—hydroxyl, ethoxy, and nitro groups—makes this compound a versatile platform for further chemical transformations.

Synthesis of Schiff Bases and Intramolecular Interactions

Schiff bases (or azomethines) are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. researchgate.netmdpi.com To prepare a Schiff base from this compound, the nitro group must first be reduced to an amine group (-NH₂) to yield 2-ethoxy-4-aminophenol. This amine can then be reacted with various aldehydes to form the corresponding Schiff base derivatives. Research has documented the synthesis of azomethine compounds derived from this compound precursors. deepdyve.com

A key structural feature of Schiff bases derived from ortho-hydroxy aldehydes or amines is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom (O–H···N). nih.govnih.gov This interaction creates a stable six-membered pseudo-ring (an S(6) ring motif) and significantly influences the molecule's conformation and properties. nih.govmdpi.com

This hydrogen bonding facilitates a tautomeric equilibrium between the enol-imine form and the keto-amine form, which can be influenced by solvent and temperature. nih.gov This phenomenon is central to the photochromic and thermochromic properties observed in many ortho-hydroxyaryl Schiff bases. nih.govnih.gov Computational studies using methods like Quantum Theory of Atoms In Molecules (QTAIM) have been employed to analyze these non-covalent interactions in detail. mdpi.com

| Schiff Base Precursor 1 (Amine) | Schiff Base Precursor 2 (Aldehyde) | Key Structural Feature | Reference |

|---|---|---|---|

| 2-Amino-4-nitrophenol | Thiophene-2-carboxaldehyde | Formation of Schiff base from a closely related nitrophenol derivative. | nih.gov |

| 2-Hydroxy-5-nitrobenzaldehyde | 4-Iodoaniline | Intramolecular O–H···N hydrogen bond forming an S(6) ring motif. | nih.gov |

| Various o-hydroxyaryl amines | Various aldehydes | Enol-imine and keto-amine tautomerism facilitated by intramolecular H-bond. | nih.gov |

| Tri-ring aromatic amines | Salicylaldehydes | Computational analysis (QTAIM/NCI) of intramolecular non-bonded contacts. | mdpi.com |

Exploration of Etherification and Other Aromatic Substitutions

The phenolic hydroxyl group of this compound can be readily functionalized, most commonly through etherification. This reaction allows for the synthesis of dissymmetrical di-ethers. A typical procedure involves treating the phenol with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), in the presence of a weak base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). ias.ac.in This method has been successfully used to prepare various dissymmetrical ethers from related 4-nitrocatechol (B145892) derivatives. ias.ac.in

Mechanistic Elucidation of Synthetic Reactions

The synthesis and reactions of this compound are governed by fundamental principles of organic chemistry, including electrophilic aromatic substitution and nucleophilic aromatic substitution. The electronic properties of the substituent groups on the aromatic ring, namely the hydroxyl, ethoxy, and nitro groups, play a crucial role in determining the reactivity and regioselectivity of these transformations.

Detailed Investigations into Reaction Mechanism of Nitration Processes

The primary route to this compound is the nitration of 2-ethoxyphenol. This reaction is a classic example of electrophilic aromatic substitution, where the aromatic ring is attacked by an electrophile, in this case, the nitronium ion (NO₂⁺) or a related reactive nitrogen species.

The mechanism of nitration of phenols, in general, proceeds through the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or arenium ion. nih.govmasterorganicchemistry.com The presence of the hydroxyl (-OH) and ethoxy (-OC₂H₅) groups, both being activating and ortho,para-directing, significantly influences the regioselectivity of the nitration. The lone pairs of electrons on the oxygen atoms of these groups increase the electron density of the aromatic ring, particularly at the ortho and para positions, making them more susceptible to electrophilic attack.

In the case of 2-ethoxyphenol, the hydroxyl group is a stronger activating group than the ethoxy group. The electrophilic attack by the nitronium ion occurs preferentially at the positions ortho and para to the hydroxyl group. The position para to the strongly activating hydroxyl group (C4) is sterically more accessible than the ortho position (C6), which is flanked by the ethoxy group. This steric hindrance, combined with the powerful directing effect of the hydroxyl group, leads to the predominant formation of this compound.

Computational studies on the nitration of substituted phenols have provided deeper insights into the reaction mechanism. Density Functional Theory (DFT) calculations have been employed to analyze the potential energy surfaces of these reactions. nih.gov These studies have identified key intermediates, such as the initial π-complex between the aromatic ring and the nitronium ion, the oriented reaction complex, and the σ-complex (Wheland intermediate). nih.gov For activated aromatics like phenols, the formation of the reaction complex can be the rate-determining step. nih.gov

The choice of nitrating agent and reaction conditions can also influence the reaction mechanism and the distribution of products. While mixtures of nitric acid and sulfuric acid are traditional nitrating agents, the use of metal nitrates, such as ferric nitrate (Fe(NO₃)₃), has been explored for more selective and milder nitration of phenols. asianpubs.orgresearchgate.netresearchgate.netresearchgate.net

Table 1: Regioselectivity in the Nitration of Phenols with Different Reagents

| Phenol Derivative | Nitrating Agent/Catalyst | Major Product(s) | Reference(s) |

| Phenol | Sr(NO₃)₂ / H₂SO₄-Silica | 2-Nitrophenol (B165410) | researchgate.net |

| Phenol | Benzyltriphenylphosphonium nitrate / H₂SO₄-Silica | 4-Nitrophenol (B140041) | researchgate.net |

| Methyl Salicylate (B1505791) | Ferric Nitrate | Methyl 5-nitrosalicylate (para to -OH) | asianpubs.org |

| Phenols | Ferric Nitrate / Ionic Liquid | High para-selectivity | researchgate.net |

Examination of Substitution and Rearrangement Pathways

Once formed, this compound can undergo further chemical transformations. The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). This allows for the displacement of other substituents on the ring by nucleophiles.

A significant rearrangement pathway for compounds structurally related to this compound is the Smiles rearrangement . This is an intramolecular nucleophilic aromatic substitution reaction. arkat-usa.org In a typical Smiles rearrangement, a connecting chain containing a nucleophilic center attacks the aromatic ring at the carbon atom bearing an activating group (like a nitro group), leading to the displacement of a heteroatom (like oxygen in an ether linkage) and the formation of a new ring structure. arkat-usa.orglakeheadu.ca

The general mechanism of the Smiles rearrangement involves the formation of a spirocyclic Meisenheimer-type intermediate. arkat-usa.org For a derivative of this compound, this would involve a nucleophile tethered to the ethoxy group attacking the aromatic ring. The stability of the Meisenheimer intermediate is crucial for the rearrangement to occur and is enhanced by the presence of the electron-withdrawing nitro group. lakeheadu.ca While specific studies on the Smiles rearrangement of this compound itself are not extensively documented, the principles are well-established for analogous nitrophenoxy compounds. lakeheadu.carsc.org For instance, the thermolysis of potassium 2-(2-bromo-5-nitrophenoxy)-5-nitrophenoxide has been shown to proceed via a Smiles rearrangement. rsc.org

Catalytic Reaction Mechanisms and Transition State Analysis

The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis of this compound. As mentioned, ferric nitrate (Fe(NO₃)₃) has been identified as an effective catalyst for the nitration of phenols. asianpubs.orgresearchgate.netresearchgate.netresearchgate.net

The catalytic mechanism of iron-catalyzed nitration is believed to differ from the classical electrophilic substitution pathway involving a free nitronium ion. One proposed mechanism involves the coordination of the phenolic oxygen to the ferric ion. asianpubs.org This coordination enhances the acidity of the phenolic proton and can facilitate a radical-based nitration process.

Studies on the nitration of methyl salicylate with ferric nitrate suggest a coordination-mediated radical mechanism. asianpubs.org The coordination of the substrate to the ferric ion is thought to promote the homolytic cleavage of the N-O bond in the nitrate group, leading to the formation of a nitro radical (•NO₂) and an iron(II) species. The nitro radical then attacks the aromatic ring to yield the nitrated product. asianpubs.org

In the context of enzymatic catalysis, cytochrome P450 enzymes have been shown to catalyze aromatic nitration. The mechanism is proposed to involve a ferric-peroxynitrite intermediate that undergoes homolytic cleavage to form an iron(IV)-oxo species (Compound II) and a free nitrogen dioxide radical (NO₂•). nih.govacs.org This radical then nitrates the aromatic substrate. nih.govacs.org

Table 2: Proposed Intermediates in Iron-Catalyzed Nitration Reactions

| Catalytic System | Proposed Key Intermediate(s) | Reaction Type | Reference(s) |

| Ferric Nitrate / Methyl Salicylate | Coordination complexes, Nitro radicals | Radical Nitration | asianpubs.org |

| Cytochrome P450 TxtE / L-tryptophan | Ferric-peroxynitrite, Iron(IV)-oxo heme, NO₂ radical | Enzymatic Nitration | nih.govacs.org |

| Fe(III) / Phenol / Nitrite | Ferryl nitrogen dioxide complex, Phenoxy radical | Radical Nitration | acs.org |

Transition state analysis through computational methods provides a more detailed picture of these catalytic cycles. For electrophilic aromatic substitution reactions, the transition state for the formation of the σ-complex is often the highest point on the potential energy surface. nih.gov The geometry and energy of this transition state determine the rate and regioselectivity of the reaction. For catalyzed reactions, the catalyst lowers the activation energy by stabilizing the transition state or by providing an alternative reaction pathway with a lower energy barrier. For instance, in Menke nitration, which uses copper nitrate and acetic anhydride, a six-membered ring transition state has been proposed based on computational modeling. wuxibiology.com

Advanced Spectroscopic Characterization and Quantum Chemical Investigations

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups and understanding the bonding within a molecule. Both experimental and theoretical approaches are employed to analyze the vibrational modes of 2-Ethoxy-4-nitrophenol.

Experimental Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Assignment

Key expected vibrational modes for this compound would include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group, potentially influenced by intra- or intermolecular hydrogen bonding.

C-H stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group would be observed just below 3000 cm⁻¹.

NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group are anticipated in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. These are typically strong absorptions.

C-O stretching: The stretching vibrations for the phenolic C-O and the ether C-O linkages are expected in the fingerprint region, typically between 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively.

Aromatic C=C stretching: These vibrations typically appear in the 1400-1600 cm⁻¹ region.

A detailed experimental FT-IR analysis with specific peak assignments for this compound would be necessary for a definitive structural confirmation.

Theoretical Vibrational Frequency Predictions and Potential Energy Distribution (PED) Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the vibrational frequencies of molecules. These theoretical calculations provide a basis for the assignment of experimental FT-IR and Raman bands. The Potential Energy Distribution (PED) analysis further refines these assignments by quantifying the contribution of individual internal coordinates to each normal mode of vibration.

For this compound, a theoretical vibrational analysis would involve:

Optimization of the molecular geometry to a stable energy minimum.

Calculation of the harmonic vibrational frequencies at the optimized geometry.

Scaling of the calculated frequencies to correct for anharmonicity and computational approximations.

Performance of a PED analysis to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule.

While specific theoretical studies with PED analysis for this compound are not available in the provided search results, such investigations on similar molecules like 2-nitrophenol (B165410) have demonstrated the utility of this approach in providing a complete and reliable assignment of the vibrational spectrum. longdom.orgjetir.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.

Advanced NMR Techniques (¹H, ¹³C) for Structural Elucidation

¹H and ¹³C NMR spectroscopy would provide definitive evidence for the structure of this compound by revealing the number and connectivity of hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) and methyl protons of the ethoxy group, and the phenolic hydroxyl proton. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of these signals would provide information about the electronic environment and neighboring protons for each hydrogen atom.

¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon atom in a different chemical environment. The chemical shifts would be indicative of the hybridization and the nature of the attached atoms. For this compound, distinct signals would be expected for the carbons of the aromatic ring, with those attached to the electron-withdrawing nitro group and the electron-donating hydroxyl and ethoxy groups showing characteristic shifts, as well as for the two carbons of the ethoxy group.

While predicted NMR data for similar but distinct molecules are available, specific, experimentally verified ¹H and ¹³C NMR data for this compound is not present in the search results.

Application of NMR for Monitoring Reaction Progress and Intermediates

NMR spectroscopy is a powerful tool for real-time monitoring of chemical reactions, allowing for the identification of reactants, products, and any transient intermediates. europeanpharmaceuticalreview.com This technique can provide valuable kinetic and mechanistic information.

In the context of this compound, NMR could be employed to monitor its synthesis, for instance, in the nitration of 2-ethoxyphenol (B1204887). By acquiring NMR spectra at regular intervals during the reaction, the disappearance of the starting material signals and the appearance of the product signals can be quantified to determine reaction rates and yields. The detection of any intermediate species could also provide insights into the reaction mechanism. However, specific studies detailing the use of NMR to monitor reactions involving this compound were not found in the provided search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of nitrophenol compounds. These transitions are typically of the π → π* and n → π* type. The presence of the nitro group (a chromophore) and the hydroxyl and ethoxy groups (auxochromes) on the benzene (B151609) ring influences the position and intensity of these absorption bands.

The electronic structure of nitrophenols is characterized by charge transfer from the electron-donating hydroxyl group to the electron-withdrawing nitro group. mdpi.com The position of the absorption maxima (λmax) can be sensitive to the solvent polarity and pH. For instance, in nitrophenols, a bathochromic (red) shift is often observed in more polar solvents or upon deprotonation of the phenolic hydroxyl group. mdpi.com

Electronic Transitions and Chromophoric Characteristics

The electronic absorption spectrum of this compound, like other nitrophenol derivatives, is characterized by the presence of a phenolic ring, a nitro group (-NO₂), and an ethoxy group (-OCH₂CH₃). These functional groups constitute the chromophore system of the molecule, giving rise to distinct absorption bands in the ultraviolet-visible (UV-Vis) region. The electronic transitions are primarily of two types: π → π* and n → π* transitions.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system, which is conjugated with the nitro group. These are typically high-intensity absorptions. The n → π* transitions correspond to the excitation of a non-bonding electron, primarily from the oxygen atoms of the nitro and hydroxyl groups, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

In aqueous solutions, nitrophenolates, the deprotonated form of nitrophenols, exhibit strong absorption peaks around 400 nm, which are attributed to transitions with significant charge transfer character. mdpi.com The absorption peaks for the protonated forms of nitrophenols are found at significantly shorter wavelengths (i.e., they are blue-shifted). mdpi.com For instance, the energetic difference between the protonated and deprotonated forms for 2-nitrophenol is 0.55 eV. mdpi.com

Solvatochromic Effects and Environmental Influences on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands as the polarity of the solvent is varied. This phenomenon provides insight into the electronic ground and excited states of the molecule. For phenolic compounds, particularly those with electron-withdrawing groups like the nitro group, a change in solvent polarity can significantly affect the electronic spectra.

In a study on (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol, a related compound, UV-Vis absorption spectra were recorded in different solvents to investigate tautomerism and solvatochromic effects. The results indicated that the molecule exists in its enol form across various solvent media. researchgate.net For nitrophenol derivatives, increasing solvent polarity is known to influence the enol-keto equilibrium. researchgate.net Specifically, the co-existence of tautomeric structures is facilitated by an increase in solvent polarity. researchgate.net This suggests that the electronic transitions of this compound would be sensitive to the solvent environment, likely showing a red shift (bathochromic shift) in more polar solvents due to the stabilization of the more polar excited state.

Quantum Chemical Modeling and Theoretical Computations

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For nitrophenol derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are employed to determine the optimized molecular geometry, bond lengths, and bond angles in the ground state. researchgate.netrjpn.org

These calculations are crucial for understanding the planarity and conformational preferences of the molecule. For instance, in a computational study of 2-(((4-methoxyphenyl) imino) methyl)-4-nitrophenol, DFT was used to evaluate computational results against experimental FT-IR, UV-Vis, NMR, and crystal diffraction data. elsevierpure.com Theoretical calculations on phenol (B47542) and its derivatives like 2-nitrophenol have been used to derive their optimal geometries. rjpn.org Such studies provide a foundational understanding of the structural parameters that underpin the spectroscopic and reactive properties of this compound. The electronic properties, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be elucidated, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). ekb.eg

Potential Energy Surface (PES) Scans and Tautomerism Studies (e.g., Enol/Keto Tautomerism, E/Z Isomerism)

Potential Energy Surface (PES) scans are computational techniques used to explore the energy of a molecule as a function of its geometry, often to study conformational changes or chemical reactions like tautomerization. For phenolic compounds, particularly those with ortho-substituents, keto-enol tautomerism is a key area of investigation. nih.gov

In the case of a Schiff base derivative, (E)-2-((3,4-dimethylphenylimino)methyl)-4-nitrophenol, relaxed PES scan calculations were performed to gain insight into the equilibrium dynamics between the enol and keto forms. researchgate.net These studies, which can be conducted in different solvent models, reveal the relative stability of the tautomers and the energy barriers for their interconversion. researchgate.netnih.gov The results often indicate that the phenol-imine (enol) form is more stable due to greater π-electron delocalization. researchgate.net Similar PES scans for this compound would be expected to map the energetic landscape of the intramolecular hydrogen transfer from the hydroxyl group to the nitro group, although the enol form is anticipated to be significantly more stable.

Natural Bond Orbital (NBO) Analysis and Electron Localization Function (ELF)

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines intramolecular charge transfer and hyperconjugative interactions by analyzing the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals.

For a Schiff base, 2-(((4-methoxyphenyl) imino) methyl)-4-nitrophenol, NBO analysis was part of a comprehensive computational investigation. elsevierpure.com In studies of other complex organic molecules, NBO analysis has been used to determine the intramolecular charge transfer based on the energy difference between donor and acceptor orbitals. researchgate.net For this compound, NBO analysis would likely reveal significant electron delocalization from the oxygen atoms of the hydroxyl and ethoxy groups towards the electron-withdrawing nitro group and the aromatic ring.

The Electron Localization Function (ELF) is a topological analysis that provides a measure of the spatial localization of electrons. It is useful for characterizing different types of chemical bonds and non-bonding electron pairs. In a study of substituted calix researchgate.netresorcinarenes, ELF and LOL (Localized Orbital Locator) analyses were used to characterize non-covalent interactions. researchgate.net For this compound, ELF analysis would map the regions of high electron localization, corresponding to covalent bonds and lone pairs, providing a visual representation of the molecule's electronic structure.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Intramolecular Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic excitation. researchgate.netyoutube.commasterorganicchemistry.com

For nitrophenol derivatives, the HOMO is typically localized on the electron-rich phenol ring and the oxygen atoms, while the LUMO is concentrated on the electron-withdrawing nitro group. This spatial separation of the frontier orbitals is indicative of intramolecular charge transfer (ICT) upon electronic excitation, where electron density moves from the phenoxy part of the molecule to the nitro group. DFT calculations on 4-nitrophenol (B140041) have been used to compute the HOMO-LUMO energy gap and visualize the orbital surfaces. researchgate.net In a study on a complex pyran derivative containing a 4-nitrophenyl group, the HOMO and LUMO energies were calculated using Time-Dependent DFT (TD-DFT) to understand its electronic transitions. materialsciencejournal.org A similar analysis for this compound would provide valuable insights into its reactivity and spectroscopic behavior, with the HOMO-LUMO gap being a key parameter for predicting its electronic transitions.

Prediction of Nonlinear Optical (NLO) Properties through Computational Methods

The exploration of organic molecules for applications in nonlinear optics (NLO) has been a significant area of research, driven by the potential for their use in technologies such as optical switching, frequency conversion, and data storage. The NLO response of a material is determined by its molecular structure, specifically the presence of polarizable electron systems. Compounds like this compound, which feature both an electron-donating group (ethoxy) and an electron-withdrawing group (nitro) attached to a π-conjugated system (the benzene ring), are promising candidates for exhibiting NLO properties.

Computational chemistry provides powerful tools for the theoretical prediction and analysis of the NLO properties of molecules. nih.gov These methods allow for the calculation of key parameters that govern the NLO response, including the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net The first-order hyperpolarizability is of particular interest as it is the molecular property responsible for second-harmonic generation (SHG), a primary NLO phenomenon.

Density Functional Theory (DFT) is a widely used computational method for predicting the NLO properties of organic molecules. nih.gov By employing various functionals and basis sets, such as B3LYP/6-311++G(d,p), researchers can calculate the optimized geometry and electronic properties of a molecule in its ground state. researchgate.net These calculations can provide insights into the charge distribution and intramolecular charge transfer, which are crucial for a significant NLO response. For instance, in related nitrophenol derivatives, computational studies have shown that the presence of donor and acceptor groups leads to a large dipole moment and significant hyperpolarizability values. researchgate.net

The following table illustrates the types of data typically generated from such computational studies on related organic molecules, providing a framework for what would be expected for this compound.

| Property | Symbol | Typical Calculated Value (a.u.) |

| Dipole Moment | μ | Varies |

| Mean Polarizability | <α> | Varies |

| First-Order Hyperpolarizability | β | Varies |

The magnitude of the first-order hyperpolarizability (β) is a direct measure of the NLO activity of a molecule. A larger β value indicates a stronger NLO response. Computational studies on similar molecules have demonstrated that the strategic placement of electron-donating and withdrawing groups can significantly enhance the hyperpolarizability. researchgate.net

Sophisticated Analytical Methodologies for Detection and Quantification of 2 Ethoxy 4 Nitrophenol

Advanced Chromatographic Techniques

Chromatographic methods are powerful tools for the separation, identification, and quantification of 2-Ethoxy-4-nitrophenol. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominently used techniques, each offering distinct advantages for the analysis of this compound and its degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound due to its versatility and wide applicability to non-volatile and thermally labile compounds. When coupled with Ultraviolet (UV) or Diode Array Detectors (DAD), HPLC provides a robust and sensitive method for quantification.

The separation is typically achieved on a reversed-phase column, such as a C18, where the nonpolar stationary phase retains the relatively nonpolar this compound. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. The composition of the mobile phase can be optimized to achieve the desired retention time and separation from other components in the sample matrix. A study on the analysis of similar phenolic compounds, including 2-nitrophenol (B165410) and 4-nitrophenol (B140041), utilized a monolithic column with a mobile phase of 50 mM acetate (B1210297) buffer (pH 5.0) and acetonitrile (80:20, v/v) at a flow rate of 3 mL/min, achieving separation in under 3.5 minutes. chromatographyonline.com

UV detection is highly suitable for this compound due to the presence of the chromophoric nitro and ethoxy groups on the phenol (B47542) ring, which results in strong UV absorbance. A Diode Array Detector (DAD) offers the additional advantage of providing spectral information across a range of wavelengths simultaneously. This capability is invaluable for peak purity assessment and for the identification of unknown compounds by comparing their UV spectra with a library of known standards. For the simultaneous analysis of multiple xenoestrogens, an HPLC-DAD method was successfully developed and validated, demonstrating excellent linearity and accuracy. researchgate.net

Table 1: Representative HPLC-DAD Method Parameters for Nitrophenol Analysis интерактивна таблица

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm and 280 nm |

| Run Time | < 15 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for identifying the degradation intermediates of this compound. While the parent compound may require derivatization to increase its volatility for GC analysis, many of its potential degradation products are amenable to direct analysis.

The degradation of this compound can proceed through various pathways, including the reduction of the nitro group to an amino group, hydroxylation of the aromatic ring, and eventual ring cleavage. For instance, the degradation of the similar compound 4-methoxy-2-nitroaniline (B140478) by Fenton oxidation was shown to produce intermediates such as 2-nitro-4-methoxyphenol and 1-methoxy-3-nitrobenzene, which were identified using GC-MS. nih.gov Similarly, the degradation of 2-chloro-4-nitrophenol (B164951) was studied, and its metabolite, chlorohydroquinone, was identified by GC-MS. rsc.org

The mass spectrometer provides detailed structural information about the separated compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. This allows for the confident identification of even trace levels of degradation intermediates, providing valuable insights into the degradation mechanism.

Table 2: Potential Degradation Intermediates of this compound and their Expected GC-MS Signatures интерактивна таблица

| Potential Intermediate | Chemical Structure | Plausible m/z of Molecular Ion [M]+ |

|---|---|---|

| 2-Ethoxy-4-aminophenol | C8H11NO2 | 153 |

| 4-Nitrocatechol (B145892) | C6H5NO4 | 155 |

| 1,2,4-Benzenetriol (B23740) | C6H6O3 | 126 |

Effective sample preparation is critical for accurate and reliable quantification of this compound, especially in complex environmental or biological matrices. Solid-Phase Extraction (SPE) and Electromembrane Extraction (EME) are two advanced techniques that offer high recovery and sample clean-up.

Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and purification of analytes from liquid samples. sigmaaldrich.comthermofisher.com For this compound, a reversed-phase SPE sorbent, such as C18 or a polymeric sorbent, would be appropriate. The general procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a small volume of an organic solvent. youtube.com An HPLC method for the determination of phenol and nitrophenols in tap water utilized SPE with polymeric Lichrolut EN cartridges for sample preconcentration. chromatographyonline.com

Electromembrane Extraction (EME) is a miniaturized liquid-phase extraction technique that utilizes an electrical field to drive charged analytes from a sample solution, through a supported liquid membrane (SLM), and into an acceptor solution. etn-eme.com This technique is highly selective for ionizable compounds and offers very clean extracts. nih.gov For the acidic this compound, the sample pH would be adjusted to deprotonate the phenolic group, and a voltage would be applied to facilitate its migration through the SLM into an acceptor phase. A study on the simultaneous determination of 2-nitrophenol and 4-nitrophenol in wastewater successfully employed EME coupled with HPLC-UV analysis, achieving high enrichment factors and low detection limits. tbzmed.ac.irresearchgate.net

Table 3: Comparison of SPE and EME for this compound Sample Preparation интерактивна таблица

| Parameter | Solid-Phase Extraction (SPE) | Electromembrane Extraction (EME) |

|---|---|---|

| Principle | Partitioning between a solid sorbent and a liquid phase | Electrokinetic migration across a supported liquid membrane |

| Selectivity | Based on analyte-sorbent interactions (e.g., hydrophobicity) | High selectivity for ionizable compounds based on charge |

| Solvent Consumption | Moderate | Very low (microliter scale) |

| Extraction Time | Relatively fast | Can be longer, but often provides higher enrichment |

| Automation | Easily automated | Amenable to automation |

Electrochemical Sensing Platforms

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative to chromatographic methods for the detection of this compound. These platforms are based on the electrochemical reduction or oxidation of the nitro group at the surface of a modified electrode.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are employed to measure the current response of this compound as a function of the applied potential. The sensitivity and selectivity of these methods can be significantly enhanced by modifying the electrode surface with various nanomaterials.

A variety of materials have been used to modify electrodes for the detection of nitrophenols, including graphene-chitosan composites, metal-organic frameworks, and layered double hydroxides. researchgate.netresearchgate.net For instance, a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite showed remarkably improved sensitivity for 4-nitrophenol detection. rsc.org These modifications increase the electrode's active surface area and enhance the electron transfer kinetics of the electrochemical reaction. A sensor based on a composite film of poly(3,4-ethylenedioxythiophene) (PEDOT) and reduced graphene oxide demonstrated high electrocatalytic activity towards the reduction of 3-nitrophenol. electrochemsci.org

The electrochemical reduction of the nitro group in this compound would produce a well-defined peak in the voltammogram, with the peak current being proportional to its concentration.

Table 4: Performance of Various Modified Electrodes for Nitrophenol Detection интерактивна таблица

| Electrode Modification | Analyte | Linear Range (µM) | Detection Limit (µM) |

|---|---|---|---|

| Graphene-Chitosan Composite | 2-Nitrophenol | 0.4 - 80 | 0.2 |

| Graphene-Chitosan Composite | 4-Nitrophenol | 0.1 - 80 | 0.08 |

| Mg/Fe Layered Double Hydroxide (B78521) | 2-Nitrophenol | 5 - 560 | 4 |

| Pt NPs-Embedded PPy-CB@ZnO | 4-Nitrophenol | 1.5 - 40.5 | 1.25 |

Electrochemical biosensors combine the high selectivity of biological recognition elements with the sensitivity of electrochemical transducers. For the detection of nitrophenol derivatives, two main types of biosensors are being developed: enzyme-based biosensors and immunosensors.

Enzyme-based biosensors typically utilize enzymes like laccase or tyrosinase, which can catalyze the oxidation of phenolic compounds. nih.govmdpi.com The enzymatic reaction produces an electroactive species that can be detected at the electrode surface. The current generated is proportional to the concentration of the nitrophenol derivative. These biosensors offer the advantage of high specificity due to the enzyme-substrate interaction.

Immunosensors are based on the highly specific binding between an antibody and its corresponding antigen. nih.govnih.gov For the detection of this compound, specific antibodies would need to be generated. These antibodies are then immobilized on an electrode surface. The binding of this compound to the antibody can be detected through various electrochemical techniques, often involving a labeled secondary antibody or a change in the electrochemical properties of the electrode surface.

The development of these biosensors holds great promise for the simple, rapid, and highly selective detection of this compound in various samples.

Table 5: Principles of Electrochemical Biosensors for Nitrophenol Derivatives интерактивна таблица

| Biosensor Type | Biological Recognition Element | Principle of Detection |

|---|---|---|

| Enzyme-based Biosensor | Enzyme (e.g., Laccase, Tyrosinase) | Enzymatic conversion of the analyte into an electroactive product, which is then detected. |

| Immunosensor | Antibody | Specific binding of the analyte (antigen) to the immobilized antibody, causing a detectable change in the electrochemical signal. |

Spectrophotometric and Flow Injection Analysis Systems

Spectrophotometric methods, particularly when coupled with Flow Injection Analysis (FIA), provide a rapid and efficient means for the determination of this compound. FIA is an automated analytical technique where a sample is injected into a continuously flowing carrier stream. wikipedia.org This carrier solution then merges with reagent streams, initiating a chemical reaction that produces a colored product, which can be measured by a spectrophotometer. wikipedia.orgrsc.org

The core principle of FIA involves the precise control of sample and reagent volumes, reaction time, and dispersion, ensuring high reproducibility. diva-portal.org The flexibility of FIA allows for various manifold configurations, such as single-line or merging zone systems, to accommodate different chemical reactions. diva-portal.org This adaptability makes it a valuable tool for the routine analysis of specific compounds in various matrices.

The advantages of employing FIA systems include:

High Sample Throughput: The automated nature of FIA allows for the rapid analysis of a large number of samples. diva-portal.org

Reduced Reagent Consumption: By utilizing small sample and reagent volumes, FIA minimizes waste and operational costs. wikipedia.orgdiva-portal.org

Enhanced Reproducibility: The precise timing and controlled dispersion within the system lead to highly repeatable measurements. wikipedia.orgdiva-portal.org

Versatility: FIA can be coupled with various detection methods, including spectrophotometry, fluorescence spectroscopy, and atomic absorption spectroscopy. wikipedia.org

For the analysis of nitrophenolic compounds like this compound, a common approach involves a reaction that leads to the formation of a colored complex. For instance, a method could be developed based on the oxidation of the compound and subsequent reaction with a chromogenic reagent to produce a product with a distinct absorption maximum, which is then quantified spectrophotometrically. The optimization of such methods often involves multivariate experimental designs to efficiently evaluate the most significant factors affecting the reaction and detection. nih.gov

Ultra-Trace Analysis using Advanced Mass Spectrometry Techniques

For the detection of this compound at ultra-trace levels, advanced mass spectrometry (MS) techniques are indispensable. nist.gov These methods offer unparalleled sensitivity and selectivity, allowing for the identification and quantification of minute quantities of the analyte in complex matrices. nist.gov

Advanced mass analyzers, including time-of-flight (TOF) and hybrid quadrupole time-of-flight (Q-TOF) systems, provide high mass resolution and accuracy, which are critical for the unambiguous identification of this compound. nist.gov These instruments can determine the nominal mass and chemical identity of the compound, even in the presence of interfering substances. nist.gov

The key benefits of using advanced MS techniques for ultra-trace analysis include:

Exceptional Sensitivity: The ability to detect analytes at very low concentrations.

High Specificity: The capacity to distinguish the target analyte from other components in the sample. nist.gov

Structural Information: MS can provide information about the molecular weight and fragmentation pattern of the analyte, confirming its identity.

Rigorous Method Validation and Performance Characterization

The validation of any analytical method is a critical process to ensure that it is suitable for its intended purpose and consistently produces reliable and accurate data. wjarr.comresearchgate.net The validation process involves a thorough evaluation of several key performance characteristics. europa.eu

Sensitivity, Selectivity, Linearity, Limits of Detection and Quantification, Accuracy, and Precision are fundamental parameters that must be rigorously assessed.

Sensitivity and Selectivity: Sensitivity refers to the method's ability to discriminate between small differences in analyte concentration. Selectivity, or specificity, is the ability of the method to accurately measure the analyte in the presence of other components, such as impurities or matrix components. scispace.com For chromatographic methods, selectivity is demonstrated when no interfering peaks co-elute with the analyte of interest. scispace.com

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net Linearity is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. europa.eu A minimum of five concentration levels is generally recommended to establish linearity. europa.eu

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. researchgate.netscispace.com The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net These are often determined based on the signal-to-noise ratio, with a common acceptance for LOQ being a ratio of 10:1. wjarr.com

Accuracy: Accuracy represents the closeness of the test results obtained by the method to the true value. researchgate.net It is often assessed by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material) or by comparing the results of the new method with those of a well-characterized reference method. europa.eu Accuracy should be evaluated across the specified range of the procedure. europa.eu

Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

The validation process should be formally documented, with pre-defined acceptance criteria for each performance characteristic. sci-hub.se

Below is an interactive table summarizing the key parameters of analytical method validation:

| Parameter | Description | Common Acceptance Criteria |

| Sensitivity | The slope of the calibration curve. | A steeper slope indicates higher sensitivity. |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No interference at the retention time of the analyte. |

| Linearity (r²) | The correlation coefficient of the calibration curve. | Typically r² ≥ 0.995. |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-Noise Ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise Ratio of 10:1. wjarr.com |

| Accuracy (% Recovery) | The closeness of the measured value to the true value. | Generally within 80-120% of the true value. |

| Precision (% RSD) | The degree of agreement among individual test results. | Typically ≤ 2% for replicate injections. |

Environmental Fate, Advanced Degradation Processes, and Remediation Strategies

Environmental Occurrence and Distribution in Aquatic, Atmospheric, and Terrestrial Compartments

Nitrophenols are not known to occur naturally; their presence in the environment is a direct result of human activity. cdc.govllojibwe.org Once released, their distribution across air, water, and soil is governed by their specific physical and chemical properties. cdc.gov A non-steady-state equilibrium model for 4-nitrophenol (B140041) predicted its distribution to be overwhelmingly in water (94.6%) and sediment (4.44%), with very small fractions in soil (0.95%) and air (0.0006%). cdc.govcdc.gov In contrast, 2-nitrophenol (B165410) is expected to have a higher atmospheric concentration than 4-nitrophenol due to its higher vapor pressure and Henry's law constant. cdc.govcdc.gov

In the atmosphere, the half-lives of nitrophenols are estimated to be between 3 and 18 days, with their fate determined by photolysis and removal through wet and dry deposition (rain and snow). cdc.govnih.gov In aquatic environments, photolysis and biodegradation are the primary degradation pathways. cdc.gov The half-life of nitrophenols in fresh water can range from one to eight days. cdc.gov Biodegradation is the most significant fate process in soils. cdc.gov

The primary sources of nitrophenols in the environment are industrial manufacturing and processing, as well as vehicle emissions. cdc.govnih.gov They are used as intermediates in the production of a wide range of products, including dyes, pigments, pesticides, fungicides, pharmaceuticals, and rubber chemicals. llojibwe.orgnih.gov

Industrial effluents are a major release mechanism. Nitrophenols have been identified in treated wastewater from industries such as iron and steel manufacturing, pharmaceutical production, and rubber processing, with a median concentration of less than 10 µg/L. cdc.gov The U.S. Toxic Release Inventory (TRI) for 2021 reported estimated releases of approximately 121 pounds of 2-nitrophenol to surface water and 4,323 pounds via underground injection. cdc.gov

Vehicular exhaust is a significant source of nitrophenols in the atmosphere, formed through the thermal reaction of fuel with nitrogen oxides. cdc.govnih.gov Both gasoline and diesel engines release these compounds. nih.gov Other combustion sources, such as coal and emissions from pellet stoves, also contribute to environmental releases. cdc.gov Furthermore, 4-nitrophenol is a known degradation product of certain organophosphate insecticides, such as methyl parathion, which can be a secondary source in agricultural areas. cdc.govcdc.gov

Environmental monitoring data for nitrophenols is limited, particularly recent data for many environmental compartments. cdc.gov However, existing studies confirm their presence across various media.

In aquatic systems , 4-nitrophenol was detected in the potable water supply of Ames, Iowa, at a concentration of 0.2 mg/L, likely due to contamination from coal gas plant wastes. cdc.gov 2-nitrophenol has been found in municipal landfill leachates in concentrations ranging from 8.6 to 12.0 mg/L. cdc.gov

In terrestrial compartments , 2- and 4-nitrophenol were detected in soil and sediment samples at the Love Canal hazardous waste site. cdc.gov More broadly, 4-nitrophenol was found in 12 out of 2,448 sediment samples from Superfund sites at an average concentration of 105 µg/kg. cdc.gov

In the atmosphere , a 1984 study in Portland, Oregon, measured the average gas-phase concentration of 2-nitrophenol during rainfall events at 0.024 µg/m³, with a corresponding concentration in rainwater of 0.059 µg/L. cdc.gov Studies of automotive exhaust have found 2-nitrophenol at concentrations of 0.32–2.34 µg/km from diesel engines and 4-nitrophenol at 0.48–5.04 µg/km from diesel and 0.41–1.30 µg/km from gasoline engines. cdc.gov

| Compound | Environmental Medium | Concentration Range | Location/Source | Reference |

|---|---|---|---|---|

| 4-Nitrophenol | Potable Water | 0.2 mg/L | Ames, Iowa (USA) | cdc.gov |

| 2-Nitrophenol | Landfill Leachate | 8.6–12.0 mg/L | Unspecified Municipal Landfills | cdc.gov |

| 4-Nitrophenol | Sediment | 105 µg/kg (average) | Superfund Sites (USA) | cdc.gov |

| 2-Nitrophenol | Atmosphere (Gas Phase) | 0.024 µg/m³ (average) | Portland, Oregon (USA) | cdc.gov |

| 2-Nitrophenol | Atmosphere (Rainwater) | 0.059 µg/L | Portland, Oregon (USA) | cdc.gov |

| 2-Nitrophenol | Vehicle Exhaust (Diesel) | 0.32–2.34 µg/km | Automotive Studies | cdc.gov |

| 4-Nitrophenol | Vehicle Exhaust (Diesel) | 0.48–5.04 µg/km | Automotive Studies | cdc.gov |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies highly effective in degrading persistent organic pollutants like nitrophenols. These methods are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a broad range of organic compounds, often leading to their complete mineralization into carbon dioxide and water.

Photocatalytic degradation utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, when irradiated with light of sufficient energy (typically UV), generates electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade pollutants.

The efficiency of this process can be enhanced by modifying the photocatalyst. For instance, carbon and nitrogen co-doping of TiO₂ (C, N-TiO₂) has been shown to significantly improve the degradation of 4-nitrophenol under simulated sunlight. frontiersin.org One study found that C, N-TiO₂ degraded 87% of 4-nitrophenol in 420 minutes, compared to 65% for standard anatase TiO₂. frontiersin.org Similarly, a nanomaterial of reduced graphene oxide and TiO₂ (rGOTiO₂) has demonstrated high activity in degrading 2-nitrophenol under visible light sources, including sunlight. nih.gov The general mechanism involves the adsorption of the nitrophenol onto the catalyst surface, followed by oxidation by the photogenerated radicals.

| Pollutant | Catalyst | Light Source | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|---|

| 4-Nitrophenol | C, N-co-doped TiO₂ | Simulated Sunlight | 87% | 420 min | frontiersin.org |

| 4-Nitrophenol | Anatase TiO₂ | Simulated Sunlight | 65% | 420 min | frontiersin.org |

| 2-Nitrophenol | rGO-TiO₂ | Sunlight / Visible Light | High Activity | Not specified | nih.gov |

| 2-Nitrophenol | CoO/CoS Nanoparticles | UV Light | Rate constant: 12.2 × 10⁻³ min⁻¹ | Not applicable | researchgate.net |

Electrochemical oxidation involves the degradation of pollutants at the surface of an anode through direct electron transfer or, more commonly, through indirect oxidation by electrochemically generated species like hydroxyl radicals. The choice of anode material is critical to the process's efficiency. Materials with high oxygen evolution potential, such as lead dioxide (PbO₂), are effective for generating •OH radicals. researchgate.net

Studies on 4-nitrophenol have shown that its electrochemical oxidation is an irreversible process. researchgate.net The oxidation pathways generally involve the formation of intermediates with a quinoid structure, followed by the opening of the aromatic ring to form aliphatic products (like carboxylic acids), and ultimately, mineralization to CO₂ and H₂O. researchgate.net The process can be hindered by the deposition of oxidative products or polymers on the electrode surface, which reduces its activity over time. researchgate.net Reactor design typically involves a simple undivided electrochemical cell with a working electrode (anode), an auxiliary electrode (cathode), and a reference electrode, often operated in a batch mode. sphinxsai.com

Both Fenton and photo-Fenton processes have proven effective for the degradation of nitrophenols. researchgate.netscribd.com One comparative study found that while the Fenton process could achieve a maximum mineralization of 32% for mononitrophenols, the solar- and UV-assisted photo-Fenton processes achieved over 92% mineralization. researchgate.net The degradation pathway involves the hydroxylation of the phenol (B47542) ring, followed by ring cleavage. scribd.com Short-chain carboxylic acids like oxalic and acetic acid are often formed as final products in the Fenton process, whereas in the photo-Fenton process, these acids are short-lived intermediates that are almost completely eliminated. researchgate.net The photo-Fenton process using Fe-doped TiO₂ as a heterogeneous catalyst has also been shown to be effective, with one study reporting the complete degradation of a 20 mg/L 4-nitrophenol solution in 60 minutes. nih.gov

Advanced Reduction Processes (ARPs)

Advanced Reduction Processes (ARPs) represent a developing class of water treatment technologies designed to degrade oxidized contaminants by generating highly reactive reducing radicals. nih.gov This approach is analogous to Advanced Oxidation Processes (AOPs) but utilizes reductive pathways instead of oxidative ones. nih.gov

The catalytic reduction of nitrophenols, such as 4-nitrophenol (a structural analog of 2-Ethoxy-4-nitrophenol), is a widely studied and effective method for their removal from wastewater. mdpi.comhnu.edu.cn This process typically involves the use of a reducing agent, most commonly sodium borohydride (B1222165) (NaBH₄), and a metallic nanocatalyst to facilitate the conversion of the toxic nitrophenol into its less harmful amino derivative, aminophenol. hnu.edu.cnacs.orgnih.gov

The reaction mechanism is generally understood to occur on the surface of the catalyst. nih.gov It involves the transfer of hydride ions from the borohydride donor to the nitrophenol acceptor, with the nanoparticles acting as an electron relay. hnu.edu.cnnih.gov Several mechanistic models have been proposed to describe the kinetics of this reaction, with the Langmuir-Hinshelwood (L-H) model being frequently cited. nih.govrsc.org According to this model, the reaction proceeds through the following steps:

Adsorption of both reactants (the nitrophenolate ion and the borohydride ion) onto the surface of the nanocatalyst. nih.govnih.gov

A surface reaction occurs between the adsorbed species.

Desorption of the product (aminophenol) from the catalyst surface.

Another possible mechanism is the Eley-Rideal (E-R) model, where only one of the reactants adsorbs onto the catalyst surface and reacts with the other species from the bulk solution. nih.gov Kinetic studies, which often vary the concentrations of both the nitrophenol and the reducing agent, are used to determine the operative mechanism for a given catalytic system. nih.govrsc.org

A variety of nanocatalysts have been developed for this purpose, including those based on noble metals like gold (Au) and silver (Ag), as well as more common metals such as copper (Cu). mdpi.comacs.orgnih.gov These nanoparticles are often supported on materials like mesoporous carbon or magnetic particles to enhance stability, prevent aggregation, and allow for easy recovery and reuse of the catalyst. mdpi.comhnu.edu.cn The efficiency of these catalysts allows the reduction to proceed under mild conditions, avoiding the need for high temperatures or pressures, making it a more environmentally friendly and energy-saving approach for treating nitrophenol-contaminated wastewater. hnu.edu.cn

Microbial and Biological Degradation Pathways (Bioremediation)

Bioremediation, which harnesses the metabolic capabilities of microorganisms, is considered an effective and eco-friendly strategy for the removal of nitrophenolic compounds from the environment. researchgate.netjebas.org The nitro group makes these compounds recalcitrant, but various bacteria have evolved specific enzymatic pathways to utilize them as sources of carbon and energy. researchgate.netjebas.org

The microbial degradation of p-nitrophenol (PNP), a close analog of this compound, typically proceeds via one of two primary pathways, distinguished by their initial enzymatic steps and key aromatic intermediates. frontiersin.orgnih.govsemanticscholar.org

The Hydroquinone (B1673460) Pathway: This pathway is predominantly found in Gram-negative bacteria, such as species of Pseudomonas and Moraxella. nih.goviwaponline.com It involves an initial oxidative removal of the nitro group, catalyzed by a p-nitrophenol monooxygenase. nih.govnih.gov This reaction forms benzoquinone, which is subsequently reduced to hydroquinone. frontiersin.orgnih.govnih.gov The hydroquinone then undergoes ring cleavage by a dioxygenase, leading to intermediates like γ-hydroxymuconic semialdehyde and maleylacetic acid, which are funneled into the β-ketoadipate pathway for central metabolism. nih.gov

The Hydroxyquinol (or 1,2,4-Benzenetriol) Pathway: This pathway is more common in Gram-positive bacteria, such as species of Arthrobacter and Rhodococcus. iwaponline.comnih.govnih.gov In this route, a monooxygenase first hydroxylates the aromatic ring to form 4-nitrocatechol (B145892). frontiersin.orgnih.gov Another enzyme then removes the nitro group, yielding 1,2,4-benzenetriol (B23740) (hydroxyquinol). frontiersin.orgnih.gov This intermediate is then processed by a dioxygenase, which cleaves the aromatic ring to form maleylacetic acid, eventually entering the β-ketoadipate pathway. nih.gov